molecular formula C20H15N7O4S B2760141 N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1203286-29-6

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2760141
CAS No.: 1203286-29-6
M. Wt: 449.45
InChI Key: RMCIBNIGRHBLQO-UHFFFAOYSA-N
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Description

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex molecule featuring a benzodioxole carboxamide core linked to a thiazole ring, which is further connected to a tetrazole-substituted phenyl group via a glycinamide bridge.

Properties

IUPAC Name

N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7O4S/c28-18(22-13-2-4-15(5-3-13)27-10-21-25-26-27)8-14-9-32-20(23-14)24-19(29)12-1-6-16-17(7-12)31-11-30-16/h1-7,9-10H,8,11H2,(H,22,28)(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCIBNIGRHBLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=C(C=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological efficacy based on diverse research findings.

Chemical Structure and Synthesis

The compound features a tetrazole ring , a thiazole ring , and a benzo[d][1,3]dioxole moiety , which contribute to its unique properties. The synthesis generally involves multi-step organic reactions starting from 4-nitroaniline and sodium azide to form the tetrazole ring, followed by coupling with 2-oxoethylthiazole and subsequent modifications to yield the final product .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It can bind to active sites of enzymes, mimicking natural substrates. This interaction can inhibit enzyme activity crucial for various biochemical pathways.
  • Receptor Modulation : The structural similarity to natural ligands allows it to interact with receptors, potentially modulating their functions.
  • Pathway Engagement : The reactive groups in the compound can influence multiple biochemical pathways, which may lead to therapeutic effects .

Anticancer Properties

Research indicates that compounds similar in structure to this compound exhibit significant anticancer activity. For instance, derivatives with thiazole rings have shown cytotoxic effects against various cancer cell lines. In studies, certain thiazole derivatives demonstrated IC50 values indicating potent activity against human lung adenocarcinoma cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds that incorporate tetrazole and thiazole functionalities have been investigated for their antibacterial and antifungal activities. For example, some thiazole derivatives have been reported to possess strong antibacterial effects against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been performed on similar compounds, revealing that specific substitutions on the phenyl and thiazole rings significantly affect biological activity. For instance, the presence of electron-donating groups at strategic positions enhances cytotoxicity against cancer cell lines .

CompoundIC50 (µg/mL)Activity Description
Compound 91.61 ± 1.92Significant cytotoxicity against Jurkat cells
Compound 101.98 ± 1.22Effective against A-431 cell line
Compound 13< DoxorubicinComparable potency against both cell lines

In Vivo Studies

Preliminary in vivo studies have suggested that similar compounds show promise in reducing tumor growth in animal models. These studies highlight the need for further investigation into the pharmacokinetics and bioavailability of this compound .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds with similar structural motifs exhibit promising anticancer properties. The anticancer activity of N-(4-(2... has been investigated against various cancer cell lines:

Cell LineIC50 Value (µM)
T47D27.3
HCT1166.2

The mechanism of action may involve enzyme inhibition and the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. Studies suggest that this compound can disrupt cell cycle progression, making it a candidate for further development in cancer therapies .

Antimicrobial Activity

The thiazole moiety is well-documented for its antimicrobial properties. Research indicates that derivatives of thiazole can exhibit significant antibacterial and antifungal activities. For instance, compounds similar to N-(4-(2... have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of N-(4-(2... Research indicates that specific substitutions on the tetrazole and thiazole rings significantly influence the compound's biological activity. For example, modifications that enhance lipophilicity or improve binding affinity to target proteins can lead to increased potency against cancer cells or pathogens .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Screening : In vitro studies have shown that N-(4-(2... exhibits selective cytotoxicity against breast cancer (T47D) and colon cancer (HCT116) cell lines, with IC50 values indicating moderate to high efficacy.
  • Antimicrobial Testing : Compounds derived from similar structures have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating considerable antibacterial activity.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that compounds containing tetrazole rings may have improved absorption and bioavailability profiles compared to their counterparts without this moiety .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules reported in the literature, focusing on synthesis, functional groups, and inferred structure-activity relationships (SAR).

Structural Analogs

Table 1: Key Structural Comparisons

Compound Name / ID Key Structural Features Notable Functional Groups Reference
Target Compound Benzodioxole carboxamide, thiazole, tetrazole-phenyl glycinamide Tetrazole, benzodioxole, thiazole N/A
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Pyridinyl-thiazole carboxamide Pyridine, thiazole
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole carboxamide, thiazolidinone, 4-chlorophenyl Chlorophenyl, thiazolidinone
(R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide (ML277) Tosylpiperidine-thiazole carboxamide, methoxyphenyl Tosyl, piperidine, methoxyphenyl
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide Benzodioxolemethyl, thioxo-thiazole, methoxyphenyl Thioxo, benzodioxole, methoxyphenyl
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Furan carboxamide, methoxybenzyl-glycinamide-thiazole Furan, methoxybenzyl

Key Observations :

  • Tetrazole vs. Pyridine/Phenyl Groups : The target compound’s tetrazole group (a potent hydrogen-bond acceptor) differentiates it from pyridinyl (e.g., ) or chlorophenyl (e.g., ) analogs, which may exhibit altered binding affinities or solubility.
  • Thiazole vs.
  • Benzodioxole vs. Tosyl/Methoxy Groups : The benzodioxole moiety in the target compound may enhance π-π stacking compared to tosyl () or methoxy groups (), which instead modulate electronic effects.

Critical Differences :

  • The tetrazole group in the target compound may require specialized protection/deprotection strategies during synthesis, unlike simpler aryl substituents in analogs.
Pharmacological and Physicochemical Inferences
  • Tetrazole as a Bioisostere : The tetrazole in the target compound likely improves metabolic stability compared to carboxylic acid-containing analogs (e.g., ), while maintaining similar hydrogen-bonding capacity .
  • Benzodioxole Contribution : The benzodioxole group may enhance blood-brain barrier penetration relative to polar groups like sulfonamides (e.g., ) or thioxo-thiazoles ().
  • Thiazole Flexibility: The thiazole ring’s rigidity may favor target binding compared to saturated thiazolidinones (), which could adopt multiple conformations.

Q & A

Q. Table 1. Key Synthetic Intermediates and Yields

StepIntermediateReaction ConditionsYield (%)Purity (HPLC)
1Thiazole-ethylamineEthanol, 65°C, 12h7295
2Tetrazole-dioxole conjugateDMF, RT, 24h6898

Q. Table 2. Bioactivity Comparison with Structural Analogs

CompoundStructural FeatureIC₅₀ (μM, MCF-7)MIC (μg/mL, E. coli)
Target compoundTetrazole-thiazole-dioxole1.212.5
5-amino-thiadiazole analogThiadiazole core4.86.2

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